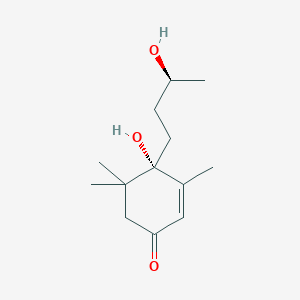
(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of hydroxyl groups. Common synthetic routes may involve the use of Grignard reagents, aldol condensation, and selective reduction reactions. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require anhydrous conditions and specific solvents like dichloromethane, while reduction reactions may need low temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexene derivatives with hydroxyl groups, such as:
- ®-4-Hydroxy-4-(®-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- 4-Hydroxy-4-(3-hydroxypropyl)-3,5,5-trimethylcyclohex-2-en-1-one
Uniqueness
What sets (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This unique configuration may result in distinct biological activities and applications compared to its similar counterparts.
Propriétés
Numéro CAS |
1309362-80-8 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13+/m0/s1 |
Clé InChI |
CWOFGGNDZOPNFG-GXFFZTMASA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@]1(CC[C@H](C)O)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
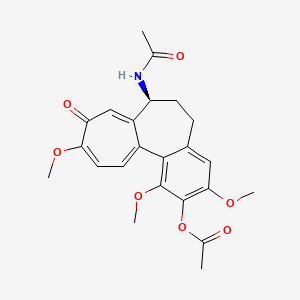
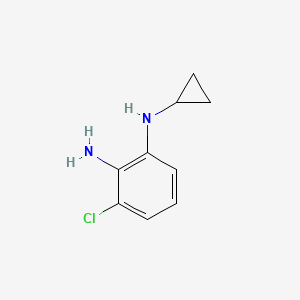
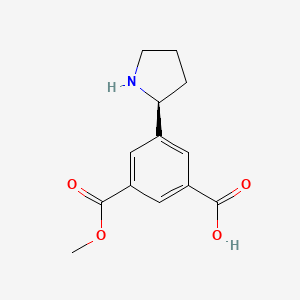
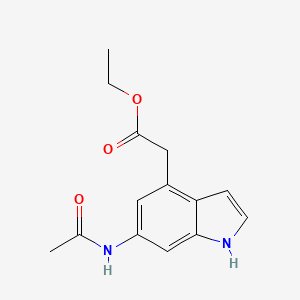
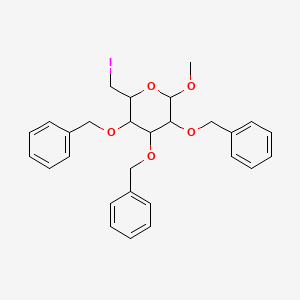

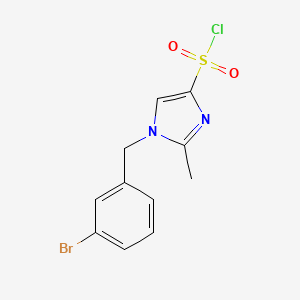
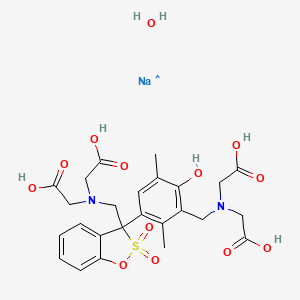
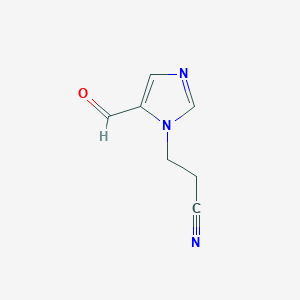
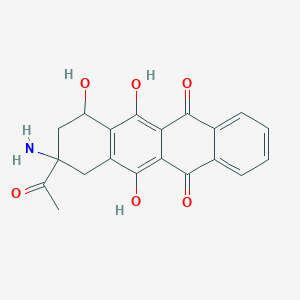
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
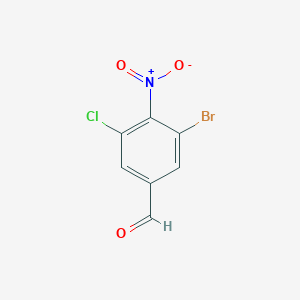
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)
